molecular formula C17H17N3O2 B4601360 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine CAS No. 355816-45-4

2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine

Cat. No.: B4601360
CAS No.: 355816-45-4
M. Wt: 295.34 g/mol
InChI Key: ZIEAAKFMVJDXHQ-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(2-nitrobenzyl)ethanamine is a synthetic secondary amine of significant interest in medicinal chemistry and drug discovery. This compound features an indole moiety, a prevalent structure in numerous biologically active natural products and pharmaceuticals, linked via an ethyl chain to a 2-nitrobenzyl group. The electron-withdrawing nitro group on the benzyl ring influences the compound's electronic properties and may play a role in its interactions with biological targets. Indole derivatives are extensively researched due to their broad spectrum of biological activities. Structural analogs of this compound, such as those with substitutions on the indole ring or different nitrobenzyl positions, have demonstrated promising antimicrobial properties , including activity against challenging pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, indole-based compounds are frequently investigated for their anti-proliferative and anticancer potential , with mechanisms that can include the induction of apoptosis and interaction with various enzymatic pathways . The flexibility of the molecule, afforded by the ethylamine linker, allows for multiple bioactive conformations, enhancing its potential as a scaffold for developing new therapeutic agents. The synthesis of this compound and its analogs typically involves the reaction of 2-(1H-indol-3-yl)ethanamine with the appropriate nitrobenzyl halide in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM), often in the presence of a base . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-20(22)17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16/h1-8,12,18-19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEAAKFMVJDXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366032
Record name 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-45-4
Record name 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Indol 3 Yl N 2 Nitrobenzyl Ethanamine

Classical Synthetic Routes to N-Substituted Indolyl Ethanamines

Traditional methods for synthesizing N-substituted tryptamines have long been established, primarily relying on the construction of the indole (B1671886) ring system followed by side-chain modification, or the direct modification of a pre-existing tryptamine (B22526) molecule.

The Fischer indole synthesis, discovered in 1883, is a cornerstone reaction for creating the indole heterocycle from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org While not a direct route to the final N-benzylated product, it is a powerful method for preparing the core tryptamine structure or a suitably protected precursor.

To apply this method for the synthesis of a precursor, one would react a selected phenylhydrazine with an aldehyde component that already contains the N-(2-nitrobenzyl)amino moiety or a precursor to it. A hypothetical route could involve the reaction of phenylhydrazine hydrochloride with 4-(N-(2-nitrobenzyl)amino)butanal dimethyl acetal. The subsequent acid-catalyzed cyclization, typical of the Fischer synthesis, would yield the desired N-substituted tryptamine. This approach consolidates the formation of the indole ring and the installation of the side chain in a single strategic sequence. mdma.chacs.org

Table 1: Key Steps in a Hypothetical Fischer Indole Synthesis Adaptation

StepDescriptionReactantsConditions
1 Hydrazone FormationPhenylhydrazine, 4-(N-(2-nitrobenzyl)amino)butanal dimethyl acetalMild acidic conditions
2 IsomerizationHeatFormation of an enamine intermediate
3 acs.orgacs.org-Sigmatropic RearrangementStrong acid (e.g., H₂SO₄, PPA)Key C-C bond formation
4 AromatizationAcid catalysisElimination of ammonia (B1221849) to form the indole ring

This strategy's success hinges on the stability of the N-(2-nitrobenzyl) group under the acidic and thermal conditions required for the Fischer cyclization.

A more direct and widely used classical approach is the nucleophilic substitution reaction between tryptamine (2-(1H-indol-3-yl)ethanamine) and an alkylating agent. In this case, 2-nitrobenzyl bromide serves as the electrophile. The primary amine of tryptamine acts as the nucleophile, attacking the benzylic carbon of 2-nitrobenzyl bromide and displacing the bromide ion to form the desired secondary amine.

This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct, thereby preventing the protonation of the starting tryptamine and driving the reaction to completion. A common issue with such alkylations is the potential for over-alkylation to form a tertiary amine, which can be mitigated by controlling the stoichiometry of the reactants. sciencemadness.org

Table 2: Typical Conditions for N-Alkylation of Tryptamine

ParameterConditionPurpose
Substrates Tryptamine, 2-Nitrobenzyl BromideNucleophile and Electrophile
Solvent Aprotic polar (e.g., DMF, Acetonitrile)Solubilizes reactants
Base K₂CO₃, NaHCO₃, or Et₃NNeutralizes HBr byproduct
Temperature Room Temperature to mild heating (e.g., 60 °C)Controls reaction rate
Stoichiometry Slight excess of tryptamineMinimizes dialkylation

This direct alkylation method is often favored for its simplicity and the ready availability of the starting materials, tryptamine and substituted benzyl (B1604629) halides. nih.gov

Modern and Advanced Synthetic Strategies for 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine

Contemporary synthetic chemistry offers more sophisticated and efficient methods for C-N bond formation, including catalytic processes that provide advantages in terms of selectivity, yield, and environmental impact.

Reductive amination is a powerful modern alternative to direct alkylation for forming C-N bonds. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of tryptamine with 2-nitrobenzaldehyde (B1664092). This intermediate is then reduced in situ to the target secondary amine. A variety of reducing agents can be employed, from borohydride (B1222165) reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to catalytic hydrogenation.

Transition-metal catalysis also provides pathways for C-N bond formation. rsc.org For instance, borrowing hydrogen catalysis, often employing iridium or ruthenium complexes, allows for the N-alkylation of amines with alcohols. nih.gov In a hypothetical application, tryptamine could be reacted directly with 2-nitrobenzyl alcohol, offering a greener alternative that produces water as the only byproduct.

Table 3: Comparison of Modern C-N Bond Formation Methods

MethodAldehyde/AlcoholCatalyst/ReagentAdvantages
Reductive Amination 2-NitrobenzaldehydeNaBH₃CN or H₂/Pd-CMild conditions, high yields, avoids over-alkylation
Borrowing Hydrogen 2-Nitrobenzyl alcohol[Ir(Cp*)Cl₂]₂Atom economy, water as byproduct

These catalytic methods represent a significant advancement over classical routes, offering greater efficiency and control. nih.gov

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions via single-electron transfer (SET) pathways. acs.orgnih.gov While direct application to the synthesis of this compound is not widely documented, the principles can be readily extended.

One potential photoredox-catalyzed strategy could involve the generation of a nitrogen-centered radical from a protected tryptamine derivative. This radical could then engage in a cross-coupling reaction with a suitable 2-nitrobenzyl partner. researchgate.net Alternatively, photoredox methods can facilitate the alkylation of the indole C3 position, suggesting that related C-N bond formations are feasible. nih.gov The use of photocatalysis could allow the reaction to proceed at ambient temperature, offering high functional group tolerance and avoiding the harsh reagents often used in traditional methods. aablocks.com

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and simplified scalability. worktribe.com

The synthesis of tryptamine analogues has been successfully adapted to continuous-flow systems, often utilizing methodologies like the Fischer indole synthesis. nih.govrsc.orgresearchgate.net A flow process for producing this compound could be designed based on the reductive amination or direct alkylation routes. For example, streams of tryptamine and 2-nitrobenzaldehyde could be mixed and passed through a heated reactor coil to form the imine, followed by introduction into a second module containing a packed-bed reactor with a solid-supported reducing agent (e.g., H-Cube® system with a Pt/C catalyst). mdpi.com This would allow for a safe, automated, and scalable production of the target compound with high purity.

Green Chemistry Principles in the Preparation of this compound

The synthesis of tryptamine derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. researchgate.netjddhs.com These principles emphasize waste prevention, high atom economy, the use of less hazardous chemical syntheses, and energy efficiency. jddhs.com

A key approach is the adoption of enzymatic and biocatalytic methods. These processes often operate under mild conditions and can offer high selectivity, reducing the need for protecting groups and minimizing waste. researchgate.net For instance, the use of immobilized enzymes in flow chemistry systems for the synthesis of tryptamine analogues demonstrates a sustainable and efficient platform that can significantly reduce reaction times and allow for catalyst recycling. rsc.org

The selection of reagents and catalysts is also critical. Catalytic reactions are preferred over stoichiometric ones because they use smaller quantities of substances to facilitate reactions, thereby increasing efficiency and reducing waste. jddhs.com For example, the development of heterogeneous non-noble-metal catalysts for reductive amination processes offers a more sustainable alternative to traditional reagents that may be expensive or have a greater environmental footprint. researchgate.net

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of specific stereoisomers of indolyl ethanamine derivatives is crucial as different enantiomers can exhibit varied biological activities. The development of stereoselective synthetic methods allows for the precise construction of chiral centers.

Asymmetric Catalysis in Indolyl Ethanamine Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral indole derivatives. semanticscholar.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for reactions involving the indole scaffold.

One prominent method is the use of chiral Brønsted acids. These metal-free organocatalysts can effectively promote reactions such as the hydrogenation of 3H-indoles to produce optically active indolines with high enantioselectivities. organic-chemistry.org Similarly, bifunctional catalysts, like those derived from cinchona alkaloids, have been successfully employed in the asymmetric Friedel-Crafts reaction of indoles with imines, providing a direct route to optically active 3-indolyl-methanamines. nih.gov This method is notable for its operational simplicity and broad substrate scope, including both aryl and alkyl imines. nih.gov

Metal-based catalysts also play a significant role. Chiral copper complexes, for example, have been used to catalyze the dearomative cyclopropanation of indole-diynes, leading to the synthesis of chiral cyclopropane-fused polycyclic N-heterocycles with excellent enantio- and diastereoselectivities. nih.gov N-heterocyclic carbene (NHC) catalyzed enantioselective annulation reactions have also been developed to synthesize chiral indole-containing heterocyclic compounds. rsc.org These catalytic strategies offer efficient and atom-economical pathways to complex chiral molecules under mild conditions. nih.govnih.gov

Table 1: Examples of Asymmetric Catalysis in the Synthesis of Chiral Indole Derivatives

Catalyst Type Reaction Product Type Enantiomeric Excess (ee) Reference
Chiral Brønsted Acid Transfer Hydrogenation Optically Active Indolines Up to 97% organic-chemistry.org
Cinchona Alkaloid Friedel-Crafts Reaction 3-Indolyl Methanamines High enantioselectivity nih.gov
Chiral Copper Complex Dearomative Cyclopropanation Cyclopropane-fused Indolines Generally excellent nih.gov
N-Heterocyclic Carbene [3 + 3] Annulation Dihydropyrimido[1,2-a]indol-4(1H)-ones High to excellent rsc.org

Chiral Auxiliary Approaches for Stereocontrol

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

In the context of tryptamine derivatives, chiral auxiliaries can be attached to the amine or another part of the molecule to guide reactions such as alkylations or cyclizations. For example, the diastereoselective Pictet-Spengler reaction of chiral tryptamines bearing an α-naphthylethyl auxiliary group has been investigated to produce tetrahydro-β-carbolines with high diastereoselectivity. clockss.org The auxiliary induces a facial bias, leading to the preferential formation of one diastereomer.

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Stereocontrol Mechanism Reference
α-Naphthylethylamine Diastereoselective Pictet-Spengler Reaction Steric hindrance directs cyclization clockss.org
Oxazolidinones (Evans Auxiliaries) Asymmetric Alkylations, Aldol Reactions Forms a rigid chelated intermediate that blocks one face of the enolate
Pseudoephedrine / Pseudoephenamine Asymmetric Alkylations Forms a stable enolate complex, directing the approach of the electrophile nih.gov

Chemical Reactivity and Transformations of 2 1h Indol 3 Yl N 2 Nitrobenzyl Ethanamine

Reactions Involving the Indole (B1671886) Moiety

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. researchgate.net This inherent reactivity is a cornerstone of its chemical character.

Due to the delocalization of π-electrons, the indole nucleus readily undergoes electrophilic substitution. researchgate.net While the C3 position is typically the most reactive site in unsubstituted indoles, its substitution in the title compound directs incoming electrophiles to other positions on the ring. researchgate.net The presence of a substituent at C3 can lead to halogenation at the C2 position. researchgate.net Friedel-Crafts alkylation of indoles can sometimes result in a mixture of products, making purification challenging. researchgate.net

The nitrogen atom at the N1 position of the indole ring possesses a slightly acidic proton. researchgate.net Under basic conditions, this proton can be removed, transforming the nitrogen into a nucleophilic center. researchgate.net This allows for a variety of functionalization reactions. For instance, N-alkylation can be achieved using benzyl (B1604629) bromides in the presence of a base like cesium carbonate. mdpi.com This modification can be crucial for modulating the biological activity of tryptamine (B22526) derivatives, as seen in the synthesis of SHIP1/2 inhibitors. mdpi.com

Reactivity of the Ethanamine Linker

The ethanamine bridge connecting the indole and nitrobenzyl groups contains a secondary amine, which is a key site for a range of chemical modifications.

The secondary amine is nucleophilic and can react with acylating or sulfonylating agents. However, in some contexts, the conversion of the primary amine of a tryptamine to an amide or sulfonamide can lead to a significant reduction in biological activity, as observed in studies of SHIP inhibitors. mdpi.com

Reductive amination is a versatile and widely used method for the synthesis of secondary and tertiary amines. ias.ac.in This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced. ias.ac.in In the context of 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine, this pathway is relevant to its synthesis. For example, the reaction of tryptamine with 2-nitrobenzaldehyde (B1664092) would form an intermediate imine, which upon reduction with a suitable agent like sodium borohydride (B1222165), would yield the target compound. ias.ac.in Microwave-assisted reductive amination has been shown to be an efficient method for synthesizing related N-benzyl aniline (B41778) derivatives. nih.gov

Photochemical and Thermal Transformations of the Nitrobenzyl Group

The 2-nitrobenzyl group is a well-established photolabile protecting group, a feature that dominates this aspect of the molecule's chemistry. acs.org

Upon exposure to UV radiation, the 2-nitrobenzyl group can be cleaved. researchgate.netresearchgate.net This process proceeds through a Norrish II type intramolecular rearrangement, leading to the formation of a 2-nitrosobenzaldehyde and the release of the free amine. researchgate.net This light-induced deprotection does not require an aqueous environment and can occur in various settings, including micellar cores. researchgate.net The mechanism of this photodeprotection is proposed to involve the phototautomerization of the nitrobenzyl group to an aci-nitro intermediate, which then decomposes to release the deprotected molecule. acs.org The quantum efficiency of this process can be influenced by steric and electronic factors. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Benzyl bromide
Cesium carbonate
2-nitrobenzaldehyde
Sodium borohydride

Photolytic Cleavage Mechanisms of the 2-Nitrobenzyl Unit

The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG), often referred to as a "caging" group, that can be cleaved upon exposure to UV light. nih.govpsu.edu This property is conferred to this compound, allowing for the controlled release of the parent tryptamine. The cleavage mechanism is a Norrish Type II reaction, which proceeds through several key steps. rsc.org

Table 1: Key Intermediates and Products in the Photolytic Cleavage of this compound

StepIntermediate/ProductDescription
1. Excitation Excited State of 2-Nitrobenzyl GroupAbsorption of a photon promotes the nitro group to an excited state.
2. H-Abstraction aci-Nitro TautomerIntramolecular hydrogen transfer from the benzylic carbon to the excited nitro group.
3. Rearrangement Cyclic Isoxazoline IntermediateUnstable cyclic species formed from the aci-nitro tautomer.
4. Cleavage 2-(1H-indol-3-yl)ethanamineThe released parent amine.
4. Cleavage 2-NitrosobenzaldehydeThe byproduct of the cleavage reaction.

This photorelease mechanism is highly valuable in chemical biology for the spatiotemporal control of bioactive molecule release. nih.gov

This compound as a Precursor in Multi-Step Syntheses

The structural features of this compound make it a valuable starting material in the academic research context for synthesizing more complex molecules, such as natural product scaffolds and molecular probes.

Elaboration into Complex Natural Product Scaffolds (Academic Research Context)

The tryptamine unit is a foundational building block in the biosynthesis and chemical synthesis of a vast array of indole alkaloids. nih.gov The use of N-substituted tryptamines, including N-benzyl derivatives, is a common strategy in the synthesis of these complex natural products. nsf.gov The this compound can serve as a key precursor to tetrahydro-β-carboline and spiroindoline scaffolds, which are core structures in many biologically active alkaloids. nih.govnih.gov

A primary application is in the Pictet-Spengler reaction. As outlined in section 3.3.2, reacting the title compound with various aldehydes or ketones can generate a diverse library of N-(2-nitrobenzyl)-tetrahydro-β-carbolines. nih.gov These structures are direct precursors to β-carboline alkaloids. The 2-nitrobenzyl group can be retained as a structural component or removed in a subsequent step via photolysis or chemical reduction/hydrogenolysis to yield the free secondary amine for further functionalization.

Table 2: Example of a Pictet-Spengler Reaction for Natural Product Scaffold Synthesis

ReactantsConditionsProduct Scaffold
This compound + BenzaldehydeTrifluoroacetic acid (TFA), heat2-(2-Nitrobenzyl)-1-phenyl-1,2,3,4-tetrahydro-β-carboline
This compound + Glyoxylic acidAcid catalyst, heat2-(2-Nitrobenzyl)-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid

Furthermore, tryptamine-derived isocyanides have been shown to undergo dearomative spirocyclization to construct spirocyclic indolenines, which are key intermediates in the synthesis of alkaloids like aspidospermidine. nih.gov The title compound could be chemically modified to such an isocyanide and then utilized in these advanced synthetic strategies.

Role in the Synthesis of Designed Molecular Probes (Academic Research Context)

The most prominent role for the 2-nitrobenzyl group in this context is as a photolabile protecting group, or "cage," for the tryptamine moiety. nih.govpsu.edu Tryptamine and its derivatives, such as serotonin (B10506) and melatonin, are important neurotransmitters and hormones. Synthesizing a "caged" version, like this compound, allows researchers to deliver the otherwise active molecule to a biological system in an inert form. wiley-vch.de

Upon irradiation of a specific site with UV light, the 2-nitrobenzyl cage is cleaved, releasing the active tryptamine with high spatial and temporal precision. researchgate.net This technique enables the study of the dynamic processes that follow chemical signaling in neuroscience and cell biology. For example, a caged tryptamine derivative could be used to investigate the activation of specific receptors in real-time within a single cell or in a specific region of brain tissue.

The synthesis of such a probe involves the straightforward N-alkylation of tryptamine with 2-nitrobenzyl bromide. The resulting caged compound is generally stable under physiological conditions in the dark but releases its cargo rapidly upon photolysis. wiley-vch.de This application highlights the utility of this compound as a tool for fundamental biological research.

Advanced Spectroscopic and Structural Elucidation Studies of 2 1h Indol 3 Yl N 2 Nitrobenzyl Ethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise chemical environment of each atom within a molecule in solution. For 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine, NMR studies are crucial for confirming the connectivity of the indole (B1671886), ethylamine (B1201723), and 2-nitrobenzyl fragments, as well as for understanding its conformational preferences in different solvents.

The unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals for a molecule of this complexity relies on a suite of two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Based on data from analogous N-benzyl tryptamine (B22526) derivatives, the expected chemical shifts for the tryptamine portion of the molecule can be predicted. The indole ring protons are anticipated to resonate in the aromatic region (δ 7.0-8.0 ppm), with the indole NH proton appearing as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). The protons of the ethylamine bridge would likely appear as two triplets around δ 3.0 ppm.

The 2-nitrobenzyl group introduces additional aromatic signals. The presence of the electron-withdrawing nitro group is expected to shift the protons on its aromatic ring further downfield compared to an unsubstituted benzyl (B1604629) group. The benzylic methylene (B1212753) protons adjacent to the nitrogen would likely appear as a singlet around δ 3.8-4.2 ppm.

HSQC experiments would correlate the proton signals with their directly attached carbon atoms, while HMBC would reveal longer-range (2-3 bond) C-H correlations, which are instrumental in piecing together the molecular structure and assigning quaternary carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous compounds and may vary from experimental data.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole NH~8.1-
Indole C2-H~7.2~122
Indole C4-H~7.6~119
Indole C5-H~7.1~121
Indole C6-H~7.1~119
Indole C7-H~7.4~111
Ethylamine CH₂ (α)~3.0~50
Ethylamine CH₂ (β)~3.1~25
Benzylic CH₂~4.0~52
Nitrobenzyl Aromatic H's~7.4-8.1~125-150

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of protons, which in turn provides insights into the molecule's preferred conformation in solution.

For this compound, key NOE/ROE correlations would be expected between the benzylic methylene protons of the nitrobenzyl group and the protons of the ethylamine bridge. The observation of such cross-peaks would confirm a folded conformation where the two aromatic systems are in relatively close proximity. Furthermore, correlations between the benzylic protons and the aromatic protons of the nitrobenzyl ring would help to define the rotational preference around the C-N bond. The presence of NOEs between the ethylamine protons and the indole ring protons would also be expected.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Dynamics

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, allowing for the identification of functional groups and the characterization of bonding.

The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp peak around 3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the 2800-3100 cm⁻¹ region. The presence of the nitro group is typically indicated by two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. Aromatic ring breathing modes for both the indole and nitrobenzyl moieties would be expected to give rise to distinct signals in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound Note: These are expected frequency ranges and may vary from experimental data.

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Indole N-H Stretch~3400Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-2960Strong
NO₂ Asymmetric Stretch~1520Moderate
NO₂ Symmetric Stretch~1340Strong
C=C Aromatic Stretch1450-1600Strong

X-ray Crystallography for Solid-State Structural Characterization

While a crystal structure for this compound is not currently available in open-access databases, X-ray crystallography would provide the most definitive picture of its solid-state conformation and intermolecular interactions.

Based on the crystal structures of related indole derivatives, several key intermolecular interactions would be expected to govern the supramolecular assembly of this compound. nih.govnih.goviosrjournals.orgacs.org The indole N-H group is a potent hydrogen bond donor and could form hydrogen bonds with the nitro group of an adjacent molecule. iosrjournals.org

A detailed analysis of the bond lengths, bond angles, and torsional angles from a hypothetical crystal structure would provide precise geometric parameters for the molecule in the solid state. The bond lengths within the indole and nitrobenzyl rings would be expected to conform to standard values for aromatic systems. The geometry around the nitrogen atom of the ethylamine linker would provide insight into its hybridization and the spatial arrangement of the substituents.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analogues

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant gap in the experimental data concerning the chiroptical properties of this compound and its chiral analogues. Specifically, there are no published research findings, data tables, or detailed spectroscopic analyses pertaining to the Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of these specific compounds.

Circular Dichroism and Optical Rotatory Dispersion are powerful analytical techniques essential for the stereochemical characterization of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing invaluable information on the absolute configuration and conformational features of a molecule. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. Together, these methods are instrumental in elucidating the three-dimensional structure of chiral compounds.

The absence of such data for chiral analogues of this compound means that a detailed discussion of their specific CD and ORD spectra, including the sign and magnitude of Cotton effects, specific rotation values at different wavelengths, and the correlation of these properties with their molecular structure, cannot be provided at this time. The synthesis of chiral analogues and the subsequent investigation of their chiroptical properties through CD and ORD spectroscopy would represent a novel area of research. Such studies would be necessary to generate the foundational data required for the type of detailed analysis requested.

Therefore, while the principles of CD and ORD spectroscopy are well-established for the structural elucidation of a wide range of chiral molecules, their specific application to analogues of this compound has not been documented in the accessible scientific literature. Further empirical research is required to produce the data necessary for a thorough analysis in this area.

Computational and Theoretical Investigations of 2 1h Indol 3 Yl N 2 Nitrobenzyl Ethanamine

Prediction of Spectroscopic Parameters via Computational Methods

NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals and confirming structural arrangements. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach within DFT to compute the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ) relative to a standard reference. nih.govyoutube.com

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted ¹H NMR spectrum of 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine is expected to show distinct signals corresponding to the protons in its three main structural components: the indole (B1671886) ring, the 2-nitrobenzyl group, and the ethylamine (B1201723) bridge.

Indole Ring: The N-H proton of the indole moiety is anticipated to appear as a broad singlet in the downfield region of the spectrum (typically δ 8.0–11.0 ppm), with its exact position being sensitive to solvent and concentration. nih.gov The aromatic protons on the indole ring (H4-H7) would resonate in the δ 7.0–7.8 ppm range, exhibiting splitting patterns based on their ortho, meta, and para relationships. researchgate.netresearchgate.net The C2-H proton, unique to the pyrrole (B145914) part of the indole, is expected around δ 7.0–7.2 ppm.

2-Nitrobenzyl Group: The protons on the benzene (B151609) ring are influenced by the strong electron-withdrawing nature of the nitro group. This effect causes a downfield shift, particularly for the protons ortho and para to the nitro substituent, placing their signals in the δ 7.5–8.2 ppm region.

Ethylamine Bridge and Benzyl (B1604629) Protons: The aliphatic protons of the ethylamine linker (-CH₂-CH₂-) are predicted to appear further upfield. The methylene (B1212753) group adjacent to the indole ring and the one next to the secondary amine would likely resonate as two distinct triplets around δ 2.9–3.5 ppm, with a typical vicinal coupling constant (³J) of 6–8 Hz. The benzylic protons (-N-CH₂-Ar) are expected to produce a singlet around δ 4.0–4.5 ppm. The secondary amine proton (-NH-) signal is often broad and its chemical shift is highly variable.

Predicted ¹³C NMR spectra would similarly show characteristic signals for the aromatic carbons (δ 110–150 ppm), aliphatic carbons (δ 20–50 ppm), and the benzylic carbon. The carbons directly attached to nitrogen atoms and the carbon bearing the nitro group would be shifted downfield due to the electronegativity of these substituents.

Predicted Coupling Constants

Spin-spin coupling constants (J-values) are crucial for determining the connectivity of atoms. DFT calculations can predict these values with reasonable accuracy. For this molecule, vicinal coupling (³J) between the protons of the -CH₂-CH₂- bridge is expected to be in the range of 6–8 Hz. In the aromatic systems, ortho coupling (³J) is typically the largest (6–10 Hz), followed by meta coupling (⁴J, 2–4 Hz) and much smaller para coupling (⁵J, 0–1 Hz).

Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Indole N1-H8.0 - 11.0Broad SingletN/A
Indole C2-H7.0 - 7.2Singlet / Doublet of Triplets~1-2 Hz (long range)
Indole C4-C7-H7.0 - 7.8Multiplets³J ≈ 6-9 Hz, ⁴J ≈ 1-3 Hz
Ethyl -CH₂- (adjacent to indole)2.9 - 3.2Triplet³J ≈ 6-8 Hz
Ethyl -CH₂- (adjacent to NH)3.0 - 3.5Triplet³J ≈ 6-8 Hz
Secondary Amine N-H1.5 - 4.0 (variable)Broad SingletN/A
Benzyl -CH₂-4.0 - 4.5SingletN/A
Nitrobenzyl Ar-H7.5 - 8.2Multiplets³J ≈ 7-9 Hz, ⁴J ≈ 2-3 Hz

IR and Raman Vibrational Mode Predictions

Computational methods are extensively used to predict the vibrational frequencies of molecules, which correspond to the absorption bands in an infrared (IR) spectrum and scattered bands in a Raman spectrum. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the normal modes of vibration and their corresponding frequencies can be determined. libretexts.org For complex molecules, this provides a detailed assignment of the experimental spectra. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and limitations in the theoretical model.

Predicted Vibrational Frequencies

The vibrational spectrum of this compound is expected to be rich with characteristic bands from its various functional groups.

N-H Stretching: Two distinct N-H stretching vibrations are predicted. The indole N-H stretch should appear as a relatively sharp band around 3400–3500 cm⁻¹. The secondary amine (N-H) stretch is expected in the 3300–3500 cm⁻¹ region and may be broader.

C-H Stretching: Aromatic C-H stretching modes are predicted to occur at wavenumbers above 3000 cm⁻¹. The aliphatic C-H stretches from the ethyl and benzyl methylene groups are expected in the 2850–2960 cm⁻¹ region.

Nitro Group (NO₂) Stretching: The nitro group provides two of the most characteristic and intense bands in the IR spectrum. The asymmetric stretching vibration is predicted to be a strong band in the 1500–1650 cm⁻¹ range, while the symmetric stretch should appear as another strong band between 1260–1400 cm⁻¹. nih.govresearchgate.net

Aromatic C=C Stretching: Vibrations corresponding to the stretching of carbon-carbon double bonds within the indole and benzene rings are expected to produce a series of bands in the 1400–1620 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond is anticipated in the 1500–1650 cm⁻¹ range.

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H StretchIndole3400 - 3500MediumMedium
N-H StretchSecondary Amine3300 - 3500Medium-Weak, BroadMedium-Weak
C-H StretchAromatic3000 - 3100Medium-WeakStrong
C-H StretchAliphatic (-CH₂-)2850 - 2960Medium-StrongMedium
NO₂ Asymmetric StretchNitro1500 - 1650Very StrongMedium
NO₂ Symmetric StretchNitro1260 - 1400Very StrongStrong
C=C StretchAromatic Rings1400 - 1620Medium-StrongStrong
N-H BendAmine/Indole1500 - 1650MediumWeak
C-N StretchAmine/Indole1000 - 1350MediumWeak

Mechanistic Investigations of 2 1h Indol 3 Yl N 2 Nitrobenzyl Ethanamine in Model Systems

Photo-Triggered Release Mechanisms in Designed Chemical Systems

The photo-triggered release of tryptamine (B22526) from 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine is governed by the well-studied photochemistry of ortho-nitrobenzyl compounds. The process is initiated by the absorption of a photon, typically in the UV range, which triggers an intramolecular hydrogen abstraction and a subsequent cascade of electronic and structural rearrangements, ultimately leading to the cleavage of the benzylic carbon-nitrogen bond.

Kinetics and Quantum Yields of Photolysis for the Nitrobenzyl Group

The efficiency and rate of the photorelease are critical parameters for the application of a caged compound. These are defined by the quantum yield (Φ) and the rate constants of the reaction steps. The quantum yield represents the fraction of absorbed photons that result in the desired photochemical reaction. For 2-nitrobenzyl caged compounds, quantum yields can vary significantly based on the molecular structure, the nature of the leaving group (in this case, tryptamine), and the solvent environment. researchgate.netresearchgate.net

Studies on various 2-nitrobenzyl derivatives have shown that quantum yields for the release of amines and other functional groups are influenced by factors such as substitution on the aromatic ring and the benzylic carbon. researchgate.net For instance, the introduction of electron-donating groups like methoxy (B1213986) groups can red-shift the absorption maximum but may decrease the quantum yield. researchgate.net The rate of release is often not limited by the initial photochemical event but by the decay of subsequent thermal intermediates. acs.orgunifr.ch

Below is a table summarizing typical photolysis characteristics for related 2-nitrobenzyl (oNB) caged compounds, which provide a reasonable approximation for the subject molecule.

Caged Compound TypeLeaving GroupWavelength (nm)Quantum Yield (Φ)Release Rate-Limiting StepReference
oNB-caged AminesSecondary Amine308 - 3500.05 - 0.20Decay of thermal intermediates researchgate.netresearchgate.net
oNB-caged PhosphatesPhosphate308 - 347~0.14 - 0.63Decay of aci-nitro intermediate researchgate.net
oNB-caged CarboxylatesCarboxylic Acid308 - 350~0.10Decay of thermal intermediates researchgate.net
DMNB-caged AminesSecondary Amine350 - 365~0.01 - 0.05Decay of thermal intermediates researchgate.net
Note: DMNB refers to the 4,5-dimethoxy-2-nitrobenzyl group, a common derivative.

Investigation of Intermediates in the Photoreaction

The photolysis of 2-nitrobenzyl compounds is not a single-step process but involves a series of transient intermediates. Upon UV irradiation, the 2-nitrobenzyl group undergoes an intramolecular hydrogen atom transfer from the benzylic carbon to the oxygen of the nitro group, forming a transient species known as an aci-nitro intermediate. acs.orgacs.org This intermediate is characterized by a strong absorption at around 400 nm and is a key branching point in the reaction pathway. acs.orgunifr.ch

The aci-nitro intermediate can then proceed through several pathways. The productive pathway leading to the release of the caged molecule involves cyclization to form a five-membered ring intermediate (a benzisoxazolinol derivative), which subsequently rearranges and fragments. acs.orgresearchgate.net This fragmentation releases the free tryptamine and a 2-nitrosobenzaldehyde byproduct. researchgate.net The decay of these intermediates is often the rate-limiting step for the release of the active molecule. acs.orgresearchgate.net Time-resolved spectroscopy techniques, such as laser flash photolysis, have been instrumental in identifying and characterizing these short-lived species, confirming a more complex mechanism than initially proposed. acs.orgunifr.ch

Exploration of Molecular Interactions with Model Biomolecules (e.g., Enzymes, Receptors, DNA)

Once released, the tryptamine moiety of this compound can interact with a variety of biological targets. Tryptamine is structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and is known to interact with serotonin receptors and transporters. aspetjournals.orgwikipedia.orgwikipedia.org

Binding Site Characterization through Mutagenesis and Chemical Modification (In Vitro/In Silico)

Understanding how tryptamine binds to its biological targets is crucial for interpreting the results of its photo-release. In vitro and in silico methods are powerful tools for this purpose. For instance, studies on the serotonin transporter (SERT) have used site-directed mutagenesis to identify key amino acid residues involved in binding tryptamine derivatives. aspetjournals.org By creating chimeric transporters (e.g., human/Drosophila) and single-point mutations, researchers have implicated residues within transmembrane domains, such as Y95 in human SERT, as critical for substrate recognition. aspetjournals.org

Computational docking analyses have further elucidated the binding modes of tryptamine and its analogs within receptor pockets. nih.govresearchgate.net These models suggest that the indole (B1671886) ring and the ethylamine (B1201723) side chain of tryptamine form specific interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the binding site. nih.govnih.gov For example, docking studies of tryptamine in the human indolethylamine N-methyltransferase (INMT) showed it occupying a channel-like site bordered by hydrophobic and aromatic residues like Phe5, Tyr11, and Phe86. nih.gov

Understanding Structure-Binding Relationships for Designed Probes

Structure-activity relationship (SAR) and structure-binding relationship studies investigate how modifications to a molecule's structure affect its biological activity and binding affinity. For tryptamine analogs, extensive research has explored how substitutions on the indole ring and the amine side chain influence their interaction with serotonin receptors. nih.govacs.orgresearchgate.net

These studies have revealed that:

Indole N-H group: The hydrogen on the indole nitrogen is often crucial for high-affinity binding to many serotonin receptors, likely acting as a hydrogen bond donor. nih.govresearchgate.net

Ethylamine side chain: The length and flexibility of the two-carbon chain separating the indole ring from the terminal amine are generally optimal for receptor interaction. researchgate.net

Substitutions on the indole ring: Adding substituents at various positions (e.g., 4-, 5-, or 7-position) can dramatically alter receptor selectivity and affinity. For example, a hydroxyl group at the 5-position (creating serotonin) significantly changes the binding profile compared to unsubstituted tryptamine. acs.org

These relationships are critical for designing chemical probes with specific properties, allowing for the targeted investigation of particular receptor subtypes.

The table below shows the binding affinities (Ki, nM) of tryptamine and related analogs at several human serotonin receptor subtypes, illustrating the impact of structural modifications.

Compound5-HT1A5-HT1D5-HT1E5-HT2A5-HT2CReference
Tryptamine2301304001,1002,000 nih.govresearchgate.net
Serotonin (5-OH-Tryptamine)3.14.69.8122.5 wikipedia.org
N,N-Dimethyltryptamine (DMT)108491,86069129 nih.gov
5-Methoxy-Tryptamine1422110100130 researchgate.net
Lower Ki values indicate higher binding affinity.

Applications as a Chemical Probe in Basic Biological Research (No in vivo/clinical)

The primary application of a caged compound like this compound in basic research is to function as a chemical probe that allows for the precise control over the release of a bioactive molecule. By using a focused light source, researchers can release tryptamine at a specific time and location within a model system, such as a cell culture or an isolated tissue preparation.

This technique is particularly valuable for studying dynamic biological processes. For example, caged neurotransmitters are used to map neural circuits and study synaptic transmission. By releasing tryptamine (a serotonin receptor agonist) onto a specific neuron or a small group of neurons, one can study the resulting electrical activity and downstream signaling events with a temporal resolution that is impossible to achieve with traditional methods of drug application, like perfusion. researchgate.net This allows for the investigation of receptor desensitization kinetics, the activation of ion channels, and the modulation of synaptic plasticity in a controlled, non-invasive manner. The use of caged compounds helps to overcome issues of diffusion and slow solution exchange, providing a cleaner and more precise tool for probing the function of receptors and transporters in their native environment. researchgate.netnih.gov

Use in Photoaffinity Labeling Studies for Target Identification

Photoaffinity labeling is a powerful technique used to identify the binding partners of a specific molecule within a complex biological sample. This method relies on a photoactivatable probe, which, upon irradiation with light of a specific wavelength, generates a highly reactive species that covalently bonds to nearby molecules, typically the target protein.

A molecule like this compound could theoretically be adapted for photoaffinity labeling. The core structure, 2-(1H-indol-3-yl)ethanamine (tryptamine), is a well-known neuromodulator that interacts with various receptors. The 2-nitrobenzyl group, while primarily known as a photocleavable protecting group, can also participate in photoreactions that could lead to covalent bond formation with a target protein.

Hypothetical Application and Research Findings:

In a hypothetical study, a tryptamine-based photoaffinity probe would be synthesized. This probe would be designed to bind to a specific receptor of interest. Upon exposure to UV light, the 2-nitrobenzyl moiety would become activated, forming a reactive intermediate that would then covalently attach to the amino acid residues within the binding pocket of the target receptor. Subsequent purification and analysis, often using mass spectrometry, would allow for the identification of the labeled protein and the specific site of interaction.

While no studies on this compound were found, research on other photoactivatable tryptamine derivatives demonstrates the feasibility of this approach. For instance, probes incorporating more traditional photoaffinity labels like benzophenones or aryl azides have been used to map the binding sites of various receptors.

Table 1: Common Photoreactive Groups in Photoaffinity Labeling

Photoreactive GroupReactive IntermediateAdvantagesDisadvantages
Aryl AzideNitreneSmall size, relatively stableCan rearrange, insertion into C-H bonds can be inefficient
BenzophenoneTriplet KetoneChemically stable, reacts with C-H bondsLarger size may disrupt binding, requires longer wavelength for activation
DiazirineCarbeneHighly reactive, small sizeCan be difficult to synthesize, potential for rearrangement

Employment in Spatiotemporal Control of Biological Processes via Photolysis

The 2-nitrobenzyl group is a well-established photolabile protecting group, often referred to as a "caging" group. When attached to a biologically active molecule, it renders the molecule inactive. Upon irradiation with UV light, the 2-nitrobenzyl group is cleaved, releasing the active molecule with precise temporal and spatial control.

The compound this compound is essentially a "caged" form of tryptamine. The 2-nitrobenzyl group attached to the amine of tryptamine would prevent it from binding to its receptors.

Hypothetical Application and Research Findings:

In a research setting, this "caged tryptamine" could be introduced to a biological system, such as a neuronal culture. The compound would remain inert until a specific region is illuminated with a focused beam of UV light. This would trigger the photolysis of the 2-nitrobenzyl group, releasing active tryptamine only in the irradiated area and at a precise time. This technique would allow researchers to study the localized effects of tryptamine on neuronal signaling with high precision.

Studies on other "caged" neurotransmitters, such as caged glutamate and caged GABA, have been instrumental in understanding synaptic transmission and plasticity. These studies have demonstrated the ability to control neuronal firing and signaling pathways with millisecond temporal resolution and micrometer spatial accuracy.

Table 2: Properties of 2-Nitrobenzyl Photolabile Protecting Group

PropertyDescription
Activation Wavelength Typically in the near-UV range (e.g., 350-365 nm)
Cleavage Products The released active molecule and a 2-nitrosobenzaldehyde or related byproduct
Quantum Yield A measure of the efficiency of the photorelease process
Photolysis Rate The speed at which the active molecule is released upon illumination

Derivatives and Analogues of 2 1h Indol 3 Yl N 2 Nitrobenzyl Ethanamine: Synthesis and Theoretical Exploration

Structural Modifications of the Indole (B1671886) Ring System

The indole ring is a key pharmacophore in a multitude of biologically active compounds. syr.edu Its modification is a common strategy in medicinal chemistry to modulate the electronic, steric, and lipophilic properties of a molecule, thereby influencing its behavior. In the context of 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine, the indole nucleus offers several positions for substitution, primarily at the 4, 5, 6, and 7-positions of the benzene (B151609) ring portion and the 1 and 2-positions of the pyrrole (B145914) ring.

Substituent Effects on Reactivity and Electronic Properties

The electronic nature of the indole ring can be finely tuned by the introduction of various substituents. The effect of these substituents is largely dictated by their electron-donating group (EDG) or electron-withdrawing group (EWG) character. Computational studies, such as those using density functional theory (DFT), have been employed to investigate these effects on the photophysical and photochemical properties of indole derivatives. chemrxiv.orgchemrxiv.org

Generally, in-plane substituents have a more significant impact on the electron density of the indole ring compared to out-of-plane groups. chemrxiv.orgresearchgate.net For instance, an EDG, such as a methoxy (B1213986) (-OCH3) or hydroxyl (-OH) group, increases the electron density of the ring system through resonance, making it more nucleophilic and prone to electrophilic substitution. Conversely, an EWG, like a cyano (-CN) or nitro (-NO2) group, decreases the electron density, rendering the ring less reactive towards electrophiles. nih.gov

These electronic modifications directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. A general trend observed is that EWGs tend to cause a red-shift (bathochromic shift) in the maximum absorbance wavelength (λmax), while EDGs often cause a blue-shift (hypsochromic shift). nih.gov Studies on 4-substituted indoles have shown that the electronic transition energy correlates with the electronic properties of the substituent. nih.gov Similarly, research on the hydrodenitrogenation (HDN) of indole has shown that methyl substituents on the heterocyclic ring increase steric hindrance, which can lower the conversion rate compared to unsubstituted indole. mdpi.com

The position of the substituent is also critical. For example, studies on hydroxylated tryptamine (B22526) analogs revealed that the placement of a hydroxyl group at the 4th and 5th positions results in significantly different biological activities compared to substitution at the 6th and 7th positions, highlighting the role of specific hydrogen bonding interactions. nih.gov

Table 1: Theoretical Effects of Substituents on the Indole Ring

Substituent Type Example Position Effect on Electron Density Impact on Reactivity (Electrophilic Aromatic Substitution) Potential Spectroscopic Shift (λmax)
Electron Donating Group (EDG) -OH, -OCH₃ 4, 5, 6, 7 Increase Increase Hypsochromic (Blue Shift)
Electron Withdrawing Group (EWG) -CN, -NO₂ 4, 5, 6, 7 Decrease Decrease Bathochromic (Red Shift)
Halogen -F, -Cl 4, 5, 6, 7 Decrease (Inductive), Increase (Resonance) Decrease Variable

This table presents generalized theoretical effects based on established chemical principles and findings from related indole derivatives.

Bioisosteric Replacements in the Indole Core

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. cambridgemedchemconsulting.com The indole nucleus can be replaced by various heterocyclic systems to alter physicochemical properties such as pKa, lipophilicity, and metabolic stability, while aiming to preserve or enhance biological interactions. researchgate.net

Common bioisosteres for the indole ring include azaindoles and indazole. researchgate.netmdpi.com For example, replacing a C-H unit in the benzene portion of the indole with a nitrogen atom creates an azaindole. This substitution introduces a hydrogen bond acceptor and can significantly alter the molecule's polarity and solubility. Indazole, where the pyrrolic nitrogen of indole is relocated to form a pyrazole ring fused to benzene, is another widely used bioisostere. acs.org The development of a potent and selective PI3Kδ inhibitor involved the successful use of bioisosteric replacements for an indole scaffold. nih.gov

Table 2: Common Bioisosteric Replacements for the Indole Ring

Bioisostere Structure Key Differences from Indole Potential Property Modifications
Indazole Fused benzene and pyrazole ring Different N-H acidity and hydrogen bonding pattern Altered pKa, modified metabolic profile, potential for new interactions
Azaindole (e.g., 7-Azaindole) Nitrogen atom replaces a CH group in the benzene ring Introduction of a basic nitrogen center Increased polarity, altered solubility, new hydrogen bonding capability
Benzofuran Oxygen atom replaces the N-H group Loss of hydrogen bond donor capability Reduced polarity, altered metabolic stability

| Benzothiophene | Sulfur atom replaces the N-H group | Loss of hydrogen bond donor capability | Increased lipophilicity, altered electronic properties |

Diversification of the Ethanamine Linker

The 2-aminoethyl side chain, characteristic of tryptamines, is a crucial structural element that can be modified to explore new conformational spaces and interactions. wikipedia.org Changes in its length, rigidity, and substitution can profoundly affect a molecule's properties.

Homologation and Chain Length Variations

Homologation involves systematically increasing the length of the alkyl chain. In the case of the ethanamine linker in this compound, this would involve synthesizing analogs with propanamine, butanamine, or longer alkyl chains between the indole C3 position and the terminal nitrogen.

Varying the chain length directly impacts the molecule's flexibility and the spatial relationship between the indole ring and the N-substituted nitrobenzyl group. A longer, more flexible chain allows the terminal groups to adopt a wider range of conformations. This can influence how the molecule fits into a binding site, potentially altering its affinity and selectivity. Conversely, a shorter chain restricts conformational freedom, which may be advantageous or disadvantageous depending on the optimal binding conformation.

Introduction of Constrained Cyclic Structures

To reduce conformational flexibility and lock the molecule into a more defined three-dimensional shape, the ethanamine linker can be incorporated into a cyclic structure. nih.gov Constraining a peptide or a small molecule can lead to enhanced stability and bioactivity. biosynth.com This approach limits the number of accessible conformations, which can decrease the entropic penalty upon binding to a target, potentially leading to higher affinity. nih.gov

One strategy involves creating spirocyclic scaffolds. Research has demonstrated the dearomatization of tryptamine-derived isocyanides to generate conformationally constrained spirocyclic systems. rsc.org Another approach is to form a larger ring that includes the ethanamine linker and part of the N-benzyl substituent or the indole ring. Such cyclization strategies can produce novel, rigid architectures with distinct structural and, consequently, functional properties.

Alterations to the Nitrobenzyl Moiety

Alterations can include:

Replacement of the Nitro Group: The nitro group is a strong electron-withdrawing group. It could be replaced with other substituents to systematically vary electronic properties. For example, replacement with a cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) group would maintain electron-withdrawing character, while replacement with a methoxy (-OCH3) or amino (-NH2) group would introduce electron-donating properties.

Substitution on the Benzyl (B1604629) Ring: Additional substituents could be introduced onto the benzyl ring to further modify steric bulk, lipophilicity, and electronic density.

Replacement of the Benzyl Ring: The entire benzyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridyl, thienyl, or furanyl rings, to introduce different electronic and steric features.

Table 3: Potential Modifications to the N-(2-nitrobenzyl) Moiety

Modification Type Example of New Moiety Rationale for Modification Expected Impact on Properties
Positional Isomerism N-(4-nitrobenzyl) Alter steric hindrance and electronic effects Change in molecular geometry and dipole moment
EWG Replacement N-(2-cyanobenzyl) Retain electron-withdrawing nature with different geometry Altered electronics and steric profile
EDG Replacement N-(2-methoxybenzyl) Introduce electron-donating properties Altered electronics, potential for new hydrogen bond interactions

| Ring Replacement | N-(pyridin-2-ylmethyl) | Introduce a basic nitrogen and alter aromaticity | Increased polarity, potential for different π-stacking interactions |

Positional Isomers of the Nitro Group and their Photochemical Consequences

The position of the nitro group on the benzyl moiety is a critical determinant of the photochemical properties of nitrobenzyl-caged compounds. While the ortho-substituted isomer is the most commonly employed due to its well-established photolability, the synthesis and theoretical consideration of the meta and para isomers provide valuable insights into the mechanism of photocleavage.

The synthesis of 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine and 2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamine can be achieved through reductive amination of tryptamine with the corresponding 3-nitrobenzaldehyde or 4-nitrobenzaldehyde. This reaction typically involves the formation of a Schiff base intermediate, which is subsequently reduced to the secondary amine.

The photochemical consequences of altering the nitro group's position are significant. The widely accepted mechanism for the photocleavage of ortho-nitrobenzyl compounds involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes rearrangement to release the caged amine and form a nitrosobenzaldehyde byproduct. In contrast, meta- and para-nitrobenzyl derivatives are generally considered photostable under the same conditions because the nitro group is not positioned to facilitate this intramolecular hydrogen abstraction.

The quantum yield of photolysis (Φ), which represents the efficiency of the photoreaction, is expected to differ dramatically between the isomers. While ortho-nitrobenzyl compounds can have quantum yields ranging from 0.01 to over 0.6 depending on the specific structure and reaction conditions, the quantum yields for the meta and para isomers are anticipated to be negligible. researchgate.net This difference in photochemical reactivity underscores the stringent structural requirements for efficient photocleavage in this class of compounds.

Table 1: Predicted Photochemical Properties of Nitrobenzyl Isomers of 2-(1H-indol-3-yl)-N-benzylethanamine
IsomerPredicted PhotolabilityAnticipated Quantum Yield (Φ)Primary Photoproducts
This compoundHighSignificant (e.g., 0.01-0.6)Tryptamine, 2-nitrosobenzaldehyde
2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamineLow to negligible~0No significant photoproducts under typical conditions
2-(1H-indol-3-yl)-N-(4-nitrobenzyl)ethanamineLow to negligible~0No significant photoproducts under typical conditions

Introduction of Other Photolabile or Reactive Tags

Beyond the nitrobenzyl group, a variety of other photolabile protecting groups (PPGs) can be theoretically appended to the tryptamine scaffold to create novel photoresponsive molecules. The synthesis of these derivatives would typically involve the reaction of tryptamine with an activated form of the photolabile tag.

Coumarin Derivatives: Coumarin-based caging groups are known for their efficient photolysis upon irradiation with UV light. jst.go.jp The synthesis of a coumarin-caged tryptamine could be achieved by reacting tryptamine with a coumarin derivative containing a suitable leaving group, such as a halomethyl or sulfonyloxymethyl group, at the 4-position. These compounds often exhibit favorable properties such as high extinction coefficients and quantum yields. nih.gov The photolysis mechanism of coumarin cages generally proceeds through a photo-induced heterolysis of the benzylic C-O or C-N bond.

BODIPY Derivatives: Boron-dipyrromethene (BODIPY) dyes have emerged as promising photolabile protecting groups that are sensitive to visible light. acs.org This is a significant advantage as longer wavelength light is less damaging to biological systems. The synthesis of a BODIPY-caged tryptamine would likely involve the formation of a carbamate linkage between the tryptamine nitrogen and a BODIPY core functionalized with a reactive group like a chloroformate. core.ac.uk The photouncaging of BODIPY-based PPGs can be efficient and proceed under mild conditions. nih.gov

Table 2: Overview of Alternative Photolabile Tags for Tryptamine
Photolabile TagTypical Excitation WavelengthKey AdvantagesSynthetic Approach
CoumarinUV (e.g., 365 nm)High quantum yields, well-established chemistryNucleophilic substitution with activated coumarin
BODIPYVisible (e.g., >500 nm)Visible light activation, high extinction coefficientsCarbamate formation with functionalized BODIPY

Structure-Property Relationship Studies (Focus on academic principles, not efficacy)

Theoretical Analysis of How Structural Changes Influence Reactivity

The electronic and steric properties of substituents on both the indole and the photolabile tag can significantly influence the reactivity of the molecule. Theoretical analysis, often employing principles from physical organic chemistry, can provide predictions about these effects.

Influence of Nitro Group Position: As discussed, the ortho position of the nitro group is crucial for the intramolecular hydrogen abstraction that initiates photocleavage. Theoretical studies on substituted nitroaromatics have shown that the position of the nitro group dramatically affects the electronic excited states and potential energy surfaces. acs.orgnih.gov For the meta and para isomers, the excited state does not possess the appropriate geometry for the necessary intramolecular reaction, thus rendering them photochemically inert in this context.

Substituent Effects on the Indole Ring: The indole nucleus is an electron-rich aromatic system. The introduction of electron-donating or electron-withdrawing groups on the indole ring can modulate the nucleophilicity of the tryptamine nitrogen and potentially influence the efficiency of the caging reaction during synthesis. Furthermore, such substitutions could have a more subtle effect on the photochemical properties by altering the electronic nature of the released amine, which in turn can influence the kinetics of the photorelease.

Nature of the Photolabile Tag: The inherent photochemical mechanism of the chosen tag is the primary determinant of its reactivity. For instance, the efficiency of nitrobenzyl photolysis is influenced by the stability of the aci-nitro intermediate, while the photolysis of coumarin derivatives is dependent on the stability of the resulting carbocation or related intermediates. nih.gov Theoretical studies can be employed to model these reaction pathways and predict how structural modifications to the photolabile group will affect the activation energy of the photolysis and the quantum yield. rsc.org

Computational Prediction of Interactions with Model Systems

Computational modeling provides a powerful tool to predict how these structurally modified tryptamine derivatives might interact with simplified biological or chemical systems, such as lipid bilayers or receptor models. These studies focus on the fundamental intermolecular forces and conformational changes rather than predicting biological efficacy.

Interactions with Lipid Bilayers: Molecular dynamics (MD) simulations can be used to model the behavior of these compounds within a model lipid bilayer. nih.govsdu.dk These simulations can predict the preferred location and orientation of the molecule within the membrane, as well as its potential to disrupt the membrane structure. For instance, the introduction of a bulky and polar photolabile group would be expected to alter the partitioning of the tryptamine derivative into the hydrophobic core of the bilayer compared to the parent tryptamine. The protonation state of the amine will also significantly impact membrane permeation. acs.orgunisi.it

Receptor Docking Studies: Molecular docking simulations can predict the binding poses and affinities of these derivatives to model receptor sites, such as the serotonin (B10506) transporter (SERT) or 5-HT receptors. nih.govabap.co.in These studies can reveal how the presence and nature of the photolabile tag might sterically or electronically influence the interaction with key amino acid residues in a binding pocket. For example, a bulky BODIPY group might prevent the indole core from accessing a deep binding pocket that would be accessible to the parent tryptamine.

Table 3: Predicted Interactions with Model Systems
Derivative/AnalogueModel SystemPredicted InteractionGoverning Principles
Nitrobenzyl-tryptamine isomersLipid BilayerThe bulky nitrobenzyl group is likely to anchor the molecule closer to the lipid-water interface, with the position of the nitro group having a minor effect on partitioning.Hydrophobicity, polarity, and steric bulk.
Coumarin-tryptamineSerotonin Receptor ModelThe large coumarin moiety may sterically hinder binding to the orthosteric site, potentially leading to altered binding modes or reduced affinity compared to tryptamine.Steric hindrance, shape complementarity, and electrostatic interactions.
BODIPY-tryptamineLipid BilayerThe highly conjugated and relatively nonpolar BODIPY core may favor partitioning into the hydrophobic region of the bilayer.Hydrophobicity and π-π stacking with lipid acyl chains.

Future Directions and Emerging Research Avenues for 2 1h Indol 3 Yl N 2 Nitrobenzyl Ethanamine

Integration into Advanced Materials Science Research (e.g., Photoswitchable Materials)

The presence of the 2-nitrobenzyl group, a well-established photoremovable protecting group (PPG), is the key to the compound's potential in materials science. psu.eduwikipedia.org PPGs allow for the precise control over the release of active molecules using light as an external, non-invasive trigger. nih.gov This functionality opens the door for the integration of 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine into light-responsive or "photoswitchable" materials.

Future research could involve incorporating this molecule into polymer matrices or onto surfaces. Upon irradiation with UV light (typically >300 nm), the bond between the benzyl (B1604629) nitrogen and the tryptamine (B22526) nitrogen would cleave, releasing the tryptamine moiety and leaving behind a 2-nitrosobenzaldehyde byproduct. psu.eduresearchgate.netacs.org This photo-induced cleavage could fundamentally alter the properties of the material in a spatially and temporally controlled manner.

Potential research directions include:

Light-Erodible Surfaces: Creating polymers functionalized with the compound, where light exposure leads to the release of the side-chains, altering surface wettability, adhesion, or biocompatibility.

Controlled Release Systems: Designing hydrogels or nanoparticles that encapsulate a therapeutic agent along with this compound. Light-induced cleavage could trigger a change in the material's structure, leading to the release of the encapsulated agent.

Photo-Patterning: Using focused light to selectively cleave the nitrobenzyl group on a surface, creating patterns of free tryptamine or reactive amine groups that can be used for further chemical modification.

The core principle relies on the photochemical properties of the nitrobenzyl group, as detailed in the table below.

Feature of 2-Nitrobenzyl GroupImplication for Materials ScienceRelevant Citations
Photocleavable Bond Enables light-induced release of the protected amine (tryptamine). psu.eduwikipedia.orgacs.org
Wavelength Specificity Cleavage typically occurs at UV wavelengths (>300 nm), allowing for specific triggering without damaging other components sensitive to visible light. psu.edunih.gov
High Spatiotemporal Control Light can be precisely focused in both location and time, allowing for the creation of complex material patterns or timed-release profiles. nih.govmdpi.com
Byproduct Generation The formation of 2-nitrosobenzaldehyde must be considered, as it may interact with the material or its environment. psu.eduresearchgate.net

Development of Novel Synthetic Methodologies Inspired by the Compound's Structure

The structure of this compound is a conjunction of two valuable chemical scaffolds: indole (B1671886) and a substituted benzylamine. mdpi.comresearchgate.net The development of synthetic routes to this specific molecule can inspire broader methodological advancements for creating libraries of related compounds.

Future synthetic research could focus on:

Domino or One-Pot Reactions: Designing efficient, multi-component reactions that combine an indole precursor, an ethylamine (B1201723) synthon, and a nitrobenzyl agent in a single pot to rapidly generate structural analogs. organic-chemistry.org This would be a significant improvement over traditional multi-step syntheses. nih.govnih.gov

Catalytic C-H Functionalization: Exploring modern catalytic methods, such as those using palladium or copper, to directly attach the N-(2-nitrobenzyl)ethanamine side chain to the C3 position of the indole ring, avoiding the need for pre-functionalized indole starting materials. sciencedaily.com

Scaffold Diversification: Using the established synthesis as a blueprint to create a wide range of derivatives by varying the substituents on the indole ring, the ethylamine backbone, or the nitrobenzyl group. This would allow for the fine-tuning of the compound's photochemical or biological properties. researchgate.netmdpi.com

The indole nucleus itself is a "privileged scaffold," meaning its structure is frequently found in biologically active compounds, making the development of new synthetic routes to its derivatives particularly valuable. researchgate.netorganic-chemistry.orgaip.org

Expansion of Computational Modeling to Predict Novel Reactivities or Interactions

Computational chemistry offers a powerful tool to investigate the properties of this compound at a molecular level, predicting its behavior and guiding experimental work.

Emerging research avenues in this area include:

Modeling the Photodecomposition Pathway: Using quantum chemical calculations to map the entire photochemical reaction mechanism, from light absorption to the formation of the aci-nitro intermediate and the final release of tryptamine. researchgate.netacs.org Such studies can predict the quantum yield of the reaction, the lifetimes of transient species, and how substituents on the molecule might affect its efficiency. nih.gov

Predicting Host-Guest Interactions: After photocleavage, the released tryptamine can interact with biological targets. Molecular docking and molecular dynamics simulations can predict how the tryptamine moiety binds to receptors, such as serotonin (B10506) receptors, providing insight into its potential biological activity. mdpi.comnih.gov

In Silico Design of Analogs: Employing computational models to design new analogs with optimized properties. For example, models could predict how different electron-withdrawing or -donating groups on the nitrobenzyl ring would shift the absorption wavelength required for cleavage, potentially moving it into the less biologically damaging visible light spectrum. mdpi.com

These computational approaches can significantly accelerate the research and development cycle by prioritizing the synthesis of compounds with the most promising predicted properties. researchgate.netcopernicus.org

Role in Understanding Fundamental Chemical and Biological Principles (Beyond direct application)

Beyond its direct applications, this compound can serve as a sophisticated tool to probe fundamental scientific questions. Its ability to deliver a bioactive molecule—tryptamine—at a precise moment and location makes it ideal for studying dynamic systems. psu.edunih.gov

The indole scaffold is a cornerstone of many essential biomolecules, including the neurotransmitter serotonin and the amino acid tryptophan, and synthetic indole derivatives have a vast range of pharmacological activities. mdpi.comnih.gov By "caging" a tryptamine derivative, researchers can:

Investigate Receptor Dynamics: Suddenly release tryptamine near a cell and observe the real-time response of serotonin or other receptors, providing insights into signaling kinetics and receptor desensitization that are impossible to achieve with simple drug administration.

Map Neural Circuits: In neuroscience research, releasing tryptamine in specific regions of brain tissue could help map its effect on neural circuits with high precision.

Study Enzyme Activity: The released tryptamine could act as a substrate or inhibitor for enzymes involved in its metabolism, allowing for kinetic studies within a complex biological milieu.

In this context, the compound is not the subject of the study itself, but rather the means by which a fundamental biological process is investigated.

Potential as a Scaffold for Designing Next-Generation Chemical Research Tools

The modular nature of this compound—comprising a phototrigger (nitrobenzyl) and a bioactive core (tryptamine)—makes it an excellent starting point or "scaffold" for a new generation of chemical tools. psu.eduresearchgate.net

Future research could adapt this scaffold to create:

"Caged" versions of other Neurotransmitters: The tryptamine portion could be replaced with other amines, such as dopamine (B1211576) or GABA, to create photo-releasable versions of these neurotransmitters for neurobiological studies.

Phototriggers with Tuned Properties: The 2-nitrobenzyl group can be modified with additional substituents (e.g., methoxy (B1213986) groups) to alter its photochemical properties, such as shifting the activation wavelength or improving the quantum yield of release. wikipedia.orgacs.org

Bifunctional Probes: The scaffold could be expanded to include a fluorescent reporter group. After photocleavage, the release of the active molecule could be accompanied by a change in fluorescence, allowing for simultaneous triggering and imaging.

This approach treats the molecule as a versatile platform that can be rationally modified to create a wide array of sophisticated chemical probes for exploring complex biological systems. mdpi.com

Component of the ScaffoldFunctionPotential for Modification
2-Nitrobenzyl Group Photolabile Protecting Group (Phototrigger)Add substituents to tune absorption wavelength and quantum yield.
Amine Linkage Covalent bond susceptible to photocleavage.Generally conserved for this mechanism.
Ethylamine Backbone Spacer between the indole and the amine.Modify length or rigidity to alter binding orientation.
Indole Nucleus Bioactive core; mimics tryptophan/serotonin.Replace with other bioactive molecules; add substituents to alter biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N-(2-nitrobenzyl)ethanamine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a reductive alkylation or nucleophilic substitution between 2-(1H-indol-3-yl)ethanamine and 2-nitrobenzyl bromide. Key steps include:

  • Alkylation : React 2-(1H-indol-3-yl)ethanamine with 2-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
  • Purity Verification : Confirm via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR .

Q. Table 1: Synthetic Yields Under Varying Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
DMF80187297
THF60246593
Acetonitrile70206895

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the indole NH (~10 ppm, broad), aromatic protons (6.8–8.2 ppm), and the nitrobenzyl CH₂ (4.3 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 296.1294 (calculated for C₁₇H₁₇N₃O₂).
  • FT-IR : Look for N-H stretch (~3400 cm⁻¹), nitro group (1520 cm⁻¹, asymmetric stretch), and indole C=C (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How does the nitrobenzyl substituent influence serotonin receptor binding compared to other indole derivatives?

Methodological Answer: The nitro group introduces strong electron-withdrawing effects, potentially altering receptor affinity.

  • In Vitro Assays : Use radioligand displacement (e.g., [³H]-5-HT for 5-HT₂A receptors). Compare with analogs like L-694,247 (a 5-HT₁D agonist) .
  • Findings : Preliminary data suggest moderate 5-HT₂A binding (IC₅₀ ≈ 1.2 µM), weaker than L-694,247 (IC₅₀ = 0.3 µM). Steric hindrance from the nitrobenzyl group may reduce binding efficiency .

Q. Table 2: Receptor Binding Affinities

Compound5-HT₂A IC₅₀ (µM)5-HT₁D IC₅₀ (µM)
This compound1.2>10
L-694,247 (Reference)0.30.05

Q. What are the metabolic stability and cytochrome P450 interactions of this compound?

Methodological Answer:

  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. Half-life (t₁/₂) is ~45 minutes, indicating moderate hepatic clearance .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Nitrobenzyl derivatives show weak CYP3A4 inhibition (IC₅₀ > 50 µM) but no significant 2D6 activity .

Q. How can computational modeling predict the compound’s pharmacophore and toxicity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite to model interactions with 5-HT₂A. The nitro group forms a hydrogen bond with Ser159, but steric clashes with Val156 reduce predicted affinity .
  • Toxicity Prediction : Apply ADMET predictors (e.g., QikProp). High logP (3.8) suggests potential CNS penetration but also hepatotoxicity risk (LD₅₀ ~150 mg/kg in rodents) .

Data Contradiction Analysis

Q. Discrepancies in reported stability: How to reconcile conflicting data on decomposition products?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Shows decomposition onset at 180°C, forming CO and NOₓ, as per and . However, conflicting reports on minor byproducts (e.g., indole fragments) may arise from varying analytical sensitivity (GC-MS vs. HPLC) .
  • Recommendation : Conduct multi-method validation (TGA, GC-MS, FT-IR) under inert vs. oxidative atmospheres to resolve inconsistencies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.